5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole
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Overview
Description
5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole is a chemical compound known for its unique structure and properties. It consists of a benzo[d]oxazole core substituted with an isopropyl group at the 5-position and a pyridin-4-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzo[d]oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution processes efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2-Pyridinyl)benzo[d]oxazole
- 5-Methyl-2-(pyridin-4-yl)benzo[d]oxazole
- 2-(4-Pyridyl)benzo[d]oxazole
Comparison: Compared to these similar compounds, 5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different contexts .
Biological Activity
5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and as an antiparasitic agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic potential based on recent research findings.
The compound is primarily studied for its inhibitory effects on inosine 5′-monophosphate dehydrogenase (IMPDH), an enzyme crucial for purine nucleotide synthesis in various pathogens, including Cryptosporidium parvum. The selective inhibition of CpIMPDH over human IMPDH (hIMPDH) makes it a promising candidate for developing treatments against cryptosporidiosis, a disease caused by this parasite.
Key Findings:
- Inhibition Potency : this compound has demonstrated IC50 values in the nanomolar range against CpIMPDH, indicating strong inhibitory activity. For example, derivatives with similar structures have shown IC50 values as low as 0.5 nM .
- Selectivity : The compound exhibits over 500-fold selectivity for CpIMPDH compared to hIMPDH, which is critical for reducing potential side effects in human applications .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies have highlighted the importance of specific substituents on the benzoxazole ring and their impact on inhibitory potency.
SAR Insights:
- Pyridine Substituent : The presence of a pyridine ring at the 2-position enhances the compound's binding affinity to the target enzyme.
- Amide Modifications : Changes to the amide group linked to the benzoxazole have also been shown to affect activity significantly. For instance, bioisosteric replacements can lead to loss or gain of potency .
- Crystal Structure Analysis : X-ray crystallography has provided insights into the binding interactions between the compound and CpIMPDH, revealing critical interactions that can guide further optimization .
Antiparasitic Activity
Beyond its role as an enzyme inhibitor, this compound has demonstrated significant antiparasitic activity against Toxoplasma gondii, another protozoan parasite. The effective concentration (EC50) against this organism was reported at approximately 20 nM, showcasing its potential as an antiparasitic agent .
Comparative Biological Activity
To contextualize the efficacy of this compound, a comparison with other related compounds is useful:
Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (Cp/h) |
---|---|---|---|
5-Isopropyl-2-(pyridin-4-yl)benzoxazole | CpIMPDH | 0.5 | >500 |
Secondary Amine Derivative (15a) | CpIMPDH | 0.5 | >500 |
Benzimidazole Derivative | CpIMPDH | <10 | Not specified |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of benzoxazole derivatives:
- Antiparasitic Screening : High-throughput screening has identified several derivatives with potent antiparasitic activity against C. parvum and other pathogens, emphasizing structure modifications that enhance selectivity and potency .
- In Vivo Efficacy : Animal model studies have indicated that certain derivatives maintain their efficacy in vivo, supporting their potential for therapeutic use against cryptosporidiosis and toxoplasmosis .
- Safety Profile : Preliminary studies suggest a favorable safety profile for these compounds due to their selectivity for parasitic enzymes over human counterparts .
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-propan-2-yl-2-pyridin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C15H14N2O/c1-10(2)12-3-4-14-13(9-12)17-15(18-14)11-5-7-16-8-6-11/h3-10H,1-2H3 |
InChI Key |
SKRPLUZLOGOARK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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